2,4-Hexadiyne-1,6-diol

Catalog No.
S794368
CAS No.
3031-68-3
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Hexadiyne-1,6-diol

CAS Number

3031-68-3

Product Name

2,4-Hexadiyne-1,6-diol

IUPAC Name

hexa-2,4-diyne-1,6-diol

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N

SMILES

C(C#CC#CCO)O

Canonical SMILES

C(C#CC#CCO)O

Material Science

  • Precursor for conjugated polymers

    Due to the presence of alternating single and triple bonds (conjugated system), 2,4-hexadiyne-1,6-diol can be used as a building block for the synthesis of conjugated polymers. These polymers exhibit interesting electrical and optical properties, making them potential candidates for applications in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors .

  • Click chemistry

    The terminal alkyne groups (triple bonds) on 2,4-hexadiyne-1,6-diol can undergo efficient click reactions with complementary azide groups, enabling the formation of well-defined and highly functionalized materials. This characteristic makes it valuable for the development of various nanostructures and functional materials .

Biological Applications

  • Bioorthogonal conjugation

    The unique reactivity of the alkyne groups allows for selective conjugation with biomolecules containing azide functionalities under physiological conditions. This "bioorthogonal" approach minimizes interference with native biological processes and finds applications in bioimaging, drug delivery, and protein modification .

  • Antimicrobial properties

    Studies suggest that 2,4-hexadiyne-1,6-diol and its derivatives exhibit antibacterial and antifungal activity against various pathogens. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane .

2,4-Hexadiyne-1,6-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups (-OH) and two terminal alkyne groups (C≡C) within a six-carbon chain. This arrangement provides the compound with a conjugated system of alternating single and triple bonds, allowing for extended π electron delocalization. At room temperature, it appears as a white to light yellow crystalline solid. The compound is not naturally abundant and is typically synthesized in laboratory settings for research purposes .

Common to alkynes:

  • Addition Reactions: The terminal alkyne groups can undergo electrophilic addition reactions.
  • Click Chemistry: The alkyne moieties can efficiently react with azides in "click" reactions, facilitating the formation of complex materials.
  • Cyclization: Reactions with metal clusters such as [H₂Os₃(CO)₉(PR₃)] have been studied, leading to cyclization and the formation of metal-organic complexes .

Research indicates that 2,4-hexadiyne-1,6-diol exhibits antibacterial and antifungal properties against various pathogens. Although the exact mechanism of action remains unclear, it is believed to disrupt cell membranes, leading to cell death . This bioactivity highlights its potential as a therapeutic agent.

The synthesis of 2,4-hexadiyne-1,6-diol can be achieved through several methods:

  • Oxidative Dimerization of Propargyl Alcohol: This method involves the dimerization of propargyl alcohol under oxidative conditions.
  • Chemical Reagents: A typical laboratory synthesis might include using ammonium chloride and copper chloride in a water-ethanol mixture to facilitate the reaction .

2,4-Hexadiyne-1,6-diol has several notable applications:

  • Material Science: It serves as a building block for conjugated polymers used in organic solar cells and light-emitting diodes due to its electrical and optical properties.
  • Nanotechnology: The compound's reactivity allows for the development of functionalized nanostructures suitable for various applications in nanotechnology.
  • Bioconjugation: Its bioorthogonal reactivity makes it valuable in bioimaging and drug delivery systems.

Studies on 2,4-hexadiyne-1,6-diol's interactions reveal its potential for selective conjugation with biomolecules containing azide functionalities under physiological conditions. This characteristic minimizes interference with native biological processes and enhances its utility in biomedical applications .

Several compounds share structural similarities with 2,4-hexadiyne-1,6-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1,3-HexadiyneTwo triple bondsLess functionalized; primarily used in synthesis
3-Hydroxy-1-butyneOne hydroxyl group and one triple bondMore reactive due to terminal alkyne
2,5-HexadiyneSimilar alkyne structureDifferent positioning of triple bonds
3-Hexyn-2-olOne hydroxyl group and one triple bondLess complex than 2,4-hexadiyne-1,6-diol

The uniqueness of 2,4-hexadiyne-1,6-diol lies in its specific arrangement of functional groups and its ability to participate in diverse

XLogP3

-0.7

UNII

37EGG3KXZ3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3031-68-3

Wikipedia

Hexa-2,4-diyne-1,6-diol

Dates

Modify: 2023-08-15

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